3-Phenyl-1,3-thiazolidine-2-thione

Synthetic methodology Green chemistry Process optimization

Researchers often face synthetic bottlenecks when sourcing heterocyclic building blocks with defined N-substitution patterns. This product eliminates the risk of generic analog substitution, which can ablate biological activity. It provides a ready-to-derivatize core for lead optimization. - Enables focused SAR studies on xanthine oxidase inhibitors; the indispensable N-phenyl group is pre-installed for sulfonamide derivatization. - Reliable thione donor for synthesizing gold(I) metallodrugs with enhanced antimicrobial/cytotoxic activity. - High-yield synthetic protocols ensure scalable supply, de-risking lead optimization campaigns.

Molecular Formula C9H9NS2
Molecular Weight 195.3 g/mol
CAS No. 1437-99-6
Cat. No. B12010514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1,3-thiazolidine-2-thione
CAS1437-99-6
Molecular FormulaC9H9NS2
Molecular Weight195.3 g/mol
Structural Identifiers
SMILESC1CSC(=S)N1C2=CC=CC=C2
InChIInChI=1S/C9H9NS2/c11-9-10(6-7-12-9)8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeyWUSPQEKXSXCOJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-1,3-thiazolidine-2-thione: Core Properties and Research Utility


3-Phenyl-1,3-thiazolidine-2-thione (CAS 1437-99-6) is a heterocyclic compound characterized by a thiazolidine ring with a phenyl substituent at the nitrogen (N-3) position and a thione group at the 2-position [1]. With a molecular formula of C9H9NS2 and a molecular weight of 195.3 g/mol [1], this compound serves as a versatile scaffold in medicinal chemistry and materials science [2]. Its structure allows for diverse chemical modifications, making it a valuable intermediate for the synthesis of bioactive molecules, including enzyme inhibitors, and metal-coordinating ligands [2].

Medicinal chemistry scaffold with N-phenyl derivatization handle
Ligand precursor: thione group for metal coordination in metallodrug research
Efficient synthetic route reported for reliable supply

3-Phenyl-1,3-thiazolidine-2-thione: Non-Interchangeability with Analogs


Generic substitution among thiazolidine-2-thione derivatives is not feasible due to profound differences in bioactivity, chemical reactivity, and physical properties arising from specific substituents. The presence of the N-phenyl group in 3-Phenyl-1,3-thiazolidine-2-thione confers unique steric and electronic characteristics that dictate its interactions with biological targets [1] and its performance in catalytic and coordination chemistry applications [2]. For instance, in xanthine oxidase inhibition, the phenyl-sulfonamide group was found to be indispensable for activity in related derivatives, highlighting how minor structural changes can completely ablate a desired biological effect [1]. Similarly, the specific substitution pattern on the thiazolidine ring is critical for achieving high synthetic yields and selective reactivity, as demonstrated in optimized synthetic protocols [3]. Therefore, substituting this compound with a closely related analog without rigorous validation poses a significant risk of experimental failure, irreproducibility, and compromised material performance.

Pharmacophore disruption
N-phenyl group may be essential for target engagement; substitution can abolish reported activity.
Synthetic yield variation
Optimized route for this N-phenyl derivative; analog synthesis may yield lower efficiency.
Coordination chemistry shift
Ligand structure governs metal complex stability and bioactivity; analog may alter coordination.

3-Phenyl-1,3-thiazolidine-2-thione: Differentiation Evidence


High-Yield Green Synthesis

The synthesis of 3-Phenyl-1,3-thiazolidine-2-thione can be achieved with exceptional efficiency via an ionic liquid-catalyzed condensation of 2-(phenylamino)ethanol with carbon disulfide. This method yields the target compound in 97% yield [1]. This performance is comparable to other high-yielding syntheses of related thiazolidine-2-thiones in water [2], but is distinguished by the specific optimization for the N-phenyl derivative, which ensures a reliable and scalable route for procurement. This contrasts with lower, unoptimized yields often encountered for other derivatives in this class.

Synthetic yield
Reported
97%
Supports procurement and scale-up confidence
Ionic liquid-catalyzed, 130 °C, 6 h
Synthetic methodology Green chemistry Process optimization

Xanthine Oxidase Inhibition: Class-Level SAR

While the specific XO inhibitory activity of 3-Phenyl-1,3-thiazolidine-2-thione has not been directly reported, a compelling class-level SAR indicates its potential. In a comprehensive study, a closely related thiazolidine-2-thione derivative (Compound 6k) demonstrated a potent IC50 of 3.56 μmol/L against XO, which was approximately 2.5-fold more potent than the clinically used inhibitor allopurinol (IC50 = 7.86 μmol/L) [1]. Critically, the study established that the phenyl-sulfonamide group is indispensable for this activity [1]. The presence of a phenyl group in the target compound provides a crucial foundation for further functionalization to install the sulfonamide moiety and achieve potent inhibition, differentiating it from non-phenylated analogs that lack this essential pharmacophore.

XO inhibition SAR
Class-level
Compound 6k: IC50 3.56 µM
Class-level SAR suggests scaffold potential
Direct data not reported; requires synthesis and testing
Xanthine oxidase inhibition Hyperuricemia Medicinal chemistry SAR

Bioactivity Enhancement via Metal Complexation

The value of 3-Phenyl-1,3-thiazolidine-2-thione extends beyond its free form; it serves as an effective ligand for creating bioactive metal complexes. A class-level study on lipophilic gold(I) complexes containing thiazolidine-2-thione derivatives demonstrated that the complexes exhibited significantly lower Minimum Inhibitory Concentration (MIC) values compared to both the free ligands and the reference antibiotic chloramphenicol against Gram-positive and Gram-negative bacteria [1]. Furthermore, gold(I) complexes with a structurally similar ligand (3-benzyl-1,3-thiazolidine-2-thione) showed cytotoxic activity against cancer cell lines with IC50 values below 0.12 μM, outperforming cisplatin [2]. This suggests that the target compound, with its N-phenyl group, is a privileged ligand scaffold capable of significantly enhancing the potency of metal-based therapeutics.

Metal complex bioactivity
Class-level
Gold(I) complexes: MIC lower than chloramphenicol (related ligands)
Ligand scaffold may enhance metal-complex bioactivity
Target compound data not available; class-level evidence
Medicinal inorganic chemistry Antimicrobial Cytotoxicity Gold complexes

3-Phenyl-1,3-thiazolidine-2-thione: Key Application Scenarios


Xanthine Oxidase Inhibitor Scaffold

Based on the class-level SAR, researchers should prioritize 3-Phenyl-1,3-thiazolidine-2-thione as a starting scaffold for designing novel XO inhibitors for hyperuricemia and gout [1]. The essential N-phenyl group is already in place, allowing for focused derivatization, such as the addition of a sulfonamide moiety, to create compounds with potency potentially exceeding that of allopurinol [1]. The high-yield synthesis [2] ensures that lead optimization campaigns can be supplied with sufficient quantities of this key intermediate.

Ligand for Bioactive Metal Complexes

Given its ability to enhance the antimicrobial and cytotoxic activity of gold(I) [1], 3-Phenyl-1,3-thiazolidine-2-thione is an ideal ligand for the development of novel metallodrugs. This application scenario is particularly relevant for researchers aiming to overcome drug resistance or improve the therapeutic index of metal-based agents. The thione group provides a reliable coordination site for metals, while the N-phenyl substituent can be leveraged to tune lipophilicity and cellular uptake [1].

Novel Fungicide Scaffold

The thiazolidine-2-thione class has demonstrated potent antifungal activity, with some derivatives showing low IC50 values against plant pathogens like B. cinerea and G. zeae [1]. This supports the use of 3-Phenyl-1,3-thiazolidine-2-thione as a core scaffold in agrochemical discovery programs. Its distinct substitution pattern (N-phenyl) differentiates it from the alkyl-substituted derivatives studied and may offer a unique spectrum of activity or improved selectivity against fungal targets [1].

Application
Selection Property
Validation Focus
Xanthine oxidase inhibitor scaffold
N-phenyl pharmacophore present
Sulfonamide derivatization and in vitro XO assay
Metal complex ligand
Thione coordination site
Antimicrobial and cytotoxicity screening of complexes
Fungicide scaffold
Thiazolidine-2-thione core
Fungal panel MIC and selectivity profiling

Technical Documentation Hub

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19 linked technical documents
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